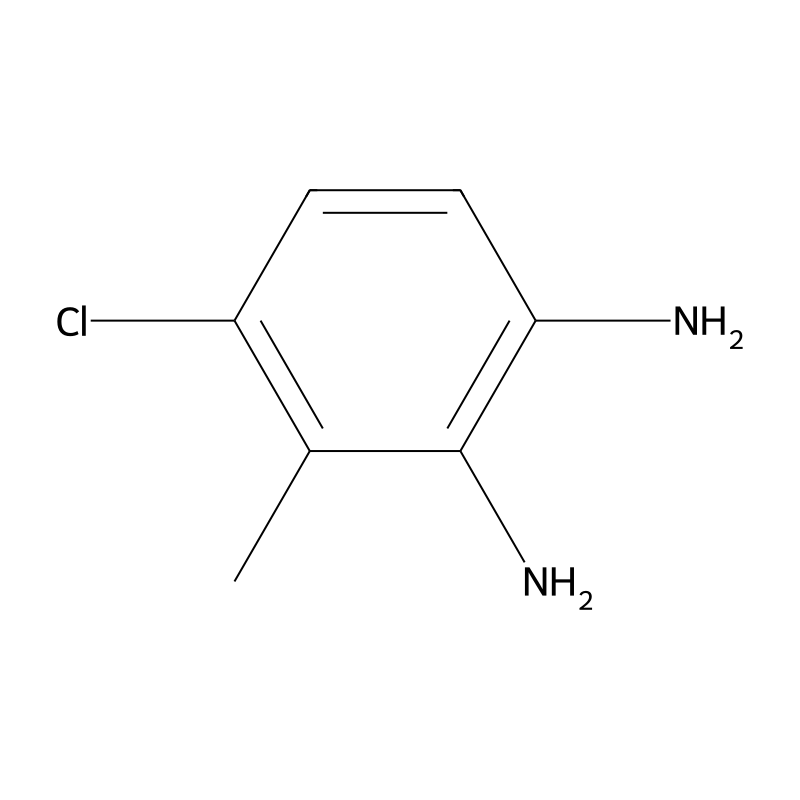

4-Chloro-3-methylbenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chlorination and Derivative Formation

Scientific Field: Organic Chemistry

Summary of Application: Chlorination of 4-methylbenzene-1,2-diamine leads to the formation of pentachloro ketone.

Results or Outcomes: The chlorination process results in the formation of pentachloro ketone, which can undergo further transformations to produce various derivatives including hydroxy acids and methylated products.

Production of Chlorotoluenes

Scientific Field: Industrial Chemistry

Summary of Application: 4-Chloro-3-methylbenzene-1,2-diamine can be used in the production of chlorotoluenes.

Methods of Application: A laboratory route to 2- and 4-chlorotoluene proceeds from 2- and 4-toluidines (i.e. 2- and 4-aminotoluene).

Results or Outcomes: The outcome of this process is the production of 2- and 4-chlorotoluene.

Synthesis of Polysubstituted Benzenes

Summary of Application: 4-Chloro-3-methylbenzene-1,2-diamine can be used in the synthesis of polysubstituted benzenes.

Results or Outcomes: The outcome of this process is the production of polysubstituted benzenes.

Synthesis of Dyes

Scientific Field: Dye Chemistry

Summary of Application: 4-Chloro-3-methylbenzene-1,2-diamine can be used in the synthesis of diazo dyes.

Results or Outcomes: The outcome of this process is the production of diazo dyes.

4-Chloro-3-methylbenzene-1,2-diamine, also known as 4-chloro-3-methyl-1,2-benzenediamine, is an aromatic diamine with the molecular formula CHClN. The compound features a benzene ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and two amine groups (NH) at the 1 and 2 positions. Its structure can be represented by the InChI code: 1S/C7H9ClN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H,1H .

This compound is typically encountered in its hydrochloride form, which enhances its solubility in water. The physical properties include a density of approximately 1.3 g/cm³ and a boiling point around 305.6 °C . Due to its chemical structure, it is expected to exhibit various chemical interactions and biological activities.

As mentioned earlier, the specific role or mechanism of action of 4-Chloro-3-methylbenzene-1,2-diamine in biological systems or its interaction with other compounds remains unknown due to a lack of dedicated research.

- Electrophilic Aromatic Substitution: The presence of the chlorine atom allows for electrophilic substitution reactions on the aromatic ring.

- Acylation Reactions: The amine groups can react with acylating agents to form amides. For instance, treatment with acyl chlorides in the presence of base can yield bis-amides .

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines .

- Diazotization: The amine groups can be diazotized under acidic conditions, leading to further functionalization .

Research indicates that 4-chloro-3-methylbenzene-1,2-diamine exhibits biological activity that may influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and metabolic pathways in laboratory settings . The compound's interactions with cellular components suggest potential applications in pharmacology and biochemistry.

The synthesis of 4-chloro-3-methylbenzene-1,2-diamine can be achieved through several methods:

- Nitration followed by Reduction: Starting from toluene, nitration can introduce nitro groups, which are subsequently reduced to amines.

- Direct Amination: Chlorination of 3-methyl-aniline followed by amination can yield the desired product.

- Acylation followed by Reduction: Acylating derivatives of related compounds and reducing them can also produce this diamine.

Additionally, it has been utilized in the synthesis of Daridorexant, an FDA-approved drug, by reacting it with acyl chlorides in the presence of triethylamine .

4-Chloro-3-methylbenzene-1,2-diamine has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including Daridorexant .

- Material Science: Due to its properties as an aromatic diamine, it is explored for use in polymers and dyes.

- Chemical Research: It is used in studies involving molecular interactions and solvent effects due to its unique structure.

Studies have indicated that 4-chloro-3-methylbenzene-1,2-diamine interacts significantly with other substances. For example:

- Research on binary mixtures involving this compound highlighted its hydrogen bonding capabilities and hydrophobic interactions when mixed with various solvents .

- Its stability under specific conditions has been noted to influence its long-term effects on cellular functions .

Several compounds share structural similarities with 4-chloro-3-methylbenzene-1,2-diamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylbenzene-1,2-diamine | Similar diamine structure without chlorine | Lacks halogen substituent affecting reactivity |

| 4-Chloroaniline | Chlorinated aniline without methyl group | Primarily used in dye synthesis |

| 2-Chloro-5-methylbenzenamine | Chlorinated at different position | Different biological activity profile |

These compounds illustrate variations in substituents that impact their chemical reactivity and biological activity. The unique combination of substituents on the benzene ring in 4-chloro-3-methylbenzene-1,2-diamine contributes to its distinct properties and applications compared to these similar compounds.

Molecular Structure and Stereochemistry

4-Chloro-3-methylbenzene-1,2-diamine, with the molecular formula C₇H₉ClN₂, represents a substituted aromatic diamine featuring a benzene ring with specific substitution patterns [1]. The compound exhibits a molecular weight of 156.61 g/mol and possesses the International Union of Pure and Applied Chemistry name 4-chloro-3-methylbenzene-1,2-diamine [1]. The molecular structure is characterized by a benzene ring bearing two amino groups (-NH₂) at the 1,2-positions (ortho configuration), a chlorine atom at the 4-position, and a methyl group at the 3-position [1].

The stereochemical configuration of this compound involves no chiral centers, resulting in a single stereoisomer [1]. The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=C1N)N)Cl, indicating the specific connectivity pattern [1]. The International Chemical Identifier key MJASWYJHGMJHER-UHFFFAOYSA-N provides a unique identifier for this molecular structure [1]. The compound's structural arrangement places the amino groups in an ortho relationship, facilitating potential intramolecular hydrogen bonding interactions .

Physical Properties

Melting and Boiling Points

The thermal properties of 4-chloro-3-methylbenzene-1,2-diamine demonstrate characteristic values for substituted aromatic diamines. The boiling point has been determined to be approximately 305.6 ± 37.0 degrees Celsius at 760 millimeters of mercury [3]. The hydrochloride salt form exhibits a melting point of 263 degrees Celsius with decomposition [4]. These thermal characteristics reflect the influence of intermolecular hydrogen bonding between amino groups and the aromatic stabilization of the benzene ring system [3].

Solubility Profile

The solubility characteristics of 4-chloro-3-methylbenzene-1,2-diamine vary significantly depending on the solvent system and the specific form of the compound. The free base form demonstrates limited water solubility due to the hydrophobic nature of the aromatic ring and the chlorine substituent [5]. The hydrochloride salt form exhibits enhanced water solubility, a property commonly observed with amine hydrochloride salts [5]. In organic solvents, the compound shows moderate solubility in polar organic systems, with the solubility being influenced by the ability of solvents to form hydrogen bonds with the amino groups [5].

Density and Phase Behavior

The density of 4-chloro-3-methylbenzene-1,2-diamine has been calculated to be approximately 1.3 ± 0.1 g/cm³ [3]. This value reflects the contribution of the chlorine atom, which increases the molecular density compared to unsubstituted diamines. The compound exists as a solid at ambient conditions, with the phase behavior influenced by the intermolecular interactions between amino groups [5]. The topological polar surface area is calculated to be 52 square angstroms, indicating moderate polarity that affects its phase behavior and intermolecular interactions [1].

Electronic Structure and Properties

Electron Distribution and Resonance Effects

The electronic structure of 4-chloro-3-methylbenzene-1,2-diamine is characterized by significant electron-donating effects from the amino groups and electron-withdrawing effects from the chlorine substituent . The amino groups act as strong electron-donating substituents through resonance effects, increasing electron density on the aromatic ring . Conversely, the chlorine atom exerts an inductive electron-withdrawing effect, creating a complex electronic environment within the molecule .

The resonance structures involve the delocalization of lone pair electrons from the amino groups into the aromatic system, enhancing the nucleophilic character of the benzene ring . The methyl group at the 3-position provides additional electron density through hyperconjugative effects, further modulating the electronic distribution . These electronic effects create regions of varying electron density that influence the compound's reactivity patterns and spectroscopic properties .

Acid-Base Characteristics

The acid-base properties of 4-chloro-3-methylbenzene-1,2-diamine are primarily governed by the two amino groups, which function as Brønsted bases [7]. Related aromatic diamines typically exhibit pKa values in the range of 4-6 for the first protonation and lower values for the second protonation due to electrostatic repulsion [8] [7]. The presence of the electron-withdrawing chlorine substituent is expected to decrease the basicity compared to unsubstituted phenylenediamines [7].

The predicted pKa value for a structurally similar compound, 4-chloro-N1-methylbenzene-1,2-diamine, is approximately 5.49 ± 0.11, providing insight into the acid-base behavior of this compound class [8]. The dual amino groups enable the formation of both monoprotonated and diprotonated species in aqueous solution, with the distribution depending on solution pH [7]. These acid-base characteristics significantly influence the compound's solubility, reactivity, and potential coordination behavior [7].

Nucleophilicity Parameters

The nucleophilic properties of 4-chloro-3-methylbenzene-1,2-diamine are primarily attributed to the electron-rich amino groups . The compound can function as a nucleophile in substitution reactions, with the nucleophilicity being modulated by the electronic effects of the substituents . The amino groups possess lone pair electrons that can be donated to electrophilic centers, enabling nucleophilic attack mechanisms .

The nucleophilicity is enhanced by the electron-donating resonance effects of the amino groups but is partially diminished by the electron-withdrawing inductive effect of the chlorine atom . The ortho relationship between the amino groups creates opportunities for chelating behavior in coordination chemistry applications . The nucleophilic parameters are further influenced by the steric environment created by the substitution pattern on the benzene ring .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-chloro-3-methylbenzene-1,2-diamine. In proton nuclear magnetic resonance spectroscopy, the aromatic protons typically appear in the region between 6.5-7.5 parts per million, with the exact chemical shifts depending on the electronic environment created by the substituents [9] [10]. The amino group protons generally appear as broad signals due to rapid exchange with solvent or intramolecular hydrogen bonding [9].

The methyl group protons are expected to appear as a singlet around 2.0-2.5 parts per million, with the exact position influenced by the nearby aromatic system [9]. In carbon-13 nuclear magnetic resonance spectroscopy, the aromatic carbons appear in the characteristic region between 110-160 parts per million [9] [10]. The carbon bearing the amino groups typically shows the most upfield shift among the aromatic carbons due to the electron-donating effect of nitrogen [9].

The substitution pattern creates magnetically non-equivalent aromatic protons, resulting in complex coupling patterns in the aromatic region [9] [10]. The electronic effects of the chlorine and amino substituents cause characteristic chemical shift perturbations that aid in structural assignment [9].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups in 4-chloro-3-methylbenzene-1,2-diamine. The amino groups exhibit characteristic N-H stretching vibrations typically appearing as multiple bands in the region 3300-3500 wavenumbers due to symmetric and asymmetric stretching modes [11]. The aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers [11].

The aromatic C=C stretching vibrations manifest in the fingerprint region between 1450-1650 wavenumbers [11]. The C-Cl stretching vibration typically appears around 700-800 wavenumbers, providing confirmation of the chlorine substituent [11]. The N-H bending vibrations of the amino groups contribute to absorption bands in the 1500-1650 wavenumber region [11].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations that may be weak or absent in infrared spectra [11]. The aromatic ring breathing modes and C-N stretching vibrations are often more prominent in Raman spectra [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 4-chloro-3-methylbenzene-1,2-diamine provides molecular ion confirmation and characteristic fragmentation patterns. The molecular ion peak appears at m/z 156, corresponding to the molecular weight of the compound [1]. The isotope pattern shows the characteristic chlorine isotope distribution with peaks at m/z 156 and 158 in a 3:1 ratio [12].

Common fragmentation pathways include the loss of amino groups through alpha cleavage mechanisms, resulting in fragments corresponding to the loss of NH₂ (mass loss of 16) and NH₃ (mass loss of 17) [12]. The aromatic ring system tends to undergo fragmentation with the formation of substituted benzyl cations [12]. The chlorine atom can be lost as a radical, leading to fragments with mass losses of 35 or 37 depending on the chlorine isotope [12].

Base peak formation often involves the most stable fragment ions, which may include substituted aniline derivatives or tropylium-type ions formed through ring rearrangement processes [12]. The fragmentation pattern provides structural confirmation and aids in distinguishing between isomeric compounds [12].

Ultraviolet-Visible Spectroscopic Analysis

Ultraviolet-visible spectroscopy of 4-chloro-3-methylbenzene-1,2-diamine reveals electronic transitions characteristic of substituted aromatic systems. The compound exhibits absorption bands in the ultraviolet region corresponding to π→π* transitions of the aromatic ring system [13]. The presence of amino substituents typically causes bathochromic shifts (red shifts) due to their electron-donating nature and extended conjugation [13].

The absorption spectrum typically shows multiple bands, with the lowest energy transition often appearing around 280-320 nanometers [13]. The chlorine substituent may contribute to the fine structure of the absorption spectrum through its electronic effects [13]. The molar absorptivity values depend on the specific electronic transitions and the degree of conjugation within the molecule [13].

Solvent effects can significantly influence the ultraviolet-visible spectrum, particularly for compounds with amino groups that can participate in hydrogen bonding or protonation equilibria [13]. The spectral characteristics provide information about the electronic structure and can be used for quantitative analysis [13].

X-ray Crystallography Data

X-ray crystallography provides definitive structural information about the solid-state arrangement of 4-chloro-3-methylbenzene-1,2-diamine molecules. The crystal structure reveals precise bond lengths, bond angles, and intermolecular interactions [14]. The C-N bond lengths for the amino groups typically range from 1.35-1.40 angstroms, reflecting the partial double bond character due to resonance effects [14].

The benzene ring maintains its characteristic geometry with C-C bond lengths around 1.39 angstroms [14]. The C-Cl bond length is typically around 1.74 angstroms, consistent with aromatic chloride bonds [14]. The molecular geometry shows the influence of steric interactions between adjacent substituents [14].

Intermolecular hydrogen bonding patterns between amino groups of adjacent molecules contribute to the crystal packing arrangement [14]. The packing efficiency and stability are influenced by both hydrogen bonding and van der Waals interactions [14]. The crystallographic data provides precise geometric parameters essential for computational modeling studies [14].

Computational Chemistry Insights

Molecular Orbital Theory Applications

Molecular orbital theory calculations provide detailed insights into the electronic structure of 4-chloro-3-methylbenzene-1,2-diamine. The highest occupied molecular orbitals are typically localized on the amino nitrogen atoms, reflecting their electron-donating character [15] [16]. The lowest unoccupied molecular orbitals often involve the aromatic π system with contributions from the chlorine atom [15].

The frontier orbital energy gap influences the compound's reactivity and electronic properties [15]. The molecular orbital coefficients reveal the distribution of electron density throughout the molecule, with significant contributions from the amino groups to the highest occupied molecular orbitals [15]. The orbital symmetries determine the allowed electronic transitions observed in ultraviolet-visible spectroscopy [15].

Molecular orbital analysis reveals the extent of orbital overlap between the amino lone pairs and the aromatic π system, quantifying the resonance stabilization [15] [16]. The calculations provide energy values for various molecular orbitals, enabling the prediction of ionization potentials and electron affinities [15].

Density Functional Theory Studies

Density functional theory calculations offer comprehensive computational analysis of 4-chloro-3-methylbenzene-1,2-diamine properties. These calculations provide optimized molecular geometries that agree well with experimental crystallographic data [17] [18]. The calculated bond lengths and angles reveal the influence of electronic effects on molecular structure [17].

Vibrational frequency calculations predict infrared and Raman spectra, enabling comparison with experimental spectroscopic data [17]. The calculated frequencies help assign experimental vibrational bands and identify characteristic group frequencies [17]. Electronic properties such as dipole moments and polarizabilities can be computed to understand intermolecular interactions [17].

Density functional theory studies also provide information about reaction pathways and transition states for chemical transformations [17] [18]. The calculations reveal energy barriers for conformational changes and provide insights into the preferred molecular conformations [17]. Solvent effects can be incorporated through continuum models to simulate solution-phase behavior [17].

Predicted Collision Cross Section Analysis

Collision cross section predictions provide valuable information for ion mobility spectrometry applications of 4-chloro-3-methylbenzene-1,2-diamine. The predicted collision cross section values vary depending on the ionization mode and adduct formation [19]. For the protonated molecular ion [M+H]⁺, the predicted collision cross section is approximately 130.6 square angstroms [19].

Different adduct ions show varying collision cross section values: the sodium adduct [M+Na]⁺ exhibits a predicted value of 140.8 square angstroms, while the ammonium adduct [M+NH₄]⁺ shows 152.2 square angstroms [19]. The deprotonated molecular ion [M-H]⁻ has a predicted collision cross section of 134.2 square angstroms [19].

These collision cross section values reflect the three-dimensional shape and size of the ionized molecules in the gas phase [19] [20]. The predictions aid in compound identification and separation in analytical applications [19]. The values can be compared with experimental measurements to validate computational models and improve prediction accuracy [20].

| Adduct Type | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 157.05 | 130.6 |

| [M+Na]⁺ | 179.03 | 140.8 |

| [M-H]⁻ | 155.04 | 134.2 |

| [M+NH₄]⁺ | 174.08 | 152.2 |

| [M+K]⁺ | 195.01 | 136.5 |

The development of synthetic methodologies for 4-Chloro-3-methylbenzene-1,2-diamine has evolved significantly from traditional approaches to modern efficient processes. Early synthetic strategies primarily relied on classical aromatic chemistry transformations, building upon established methodologies for preparing substituted benzene-1,2-diamines that were developed in the late 19th and early 20th centuries [1] [2] [3].

The foundational approaches to aromatic diamine synthesis trace back to the nitration-reduction methodology, which became the predominant industrial method for producing phenylenediamines. This classical approach involves the preparation of nitro precursors followed by their reduction to the corresponding diamines [4] [5]. The historical development of these methodologies was driven by the growing demand for aromatic diamines in the dye industry, particularly for the production of azo dyes and other chromophoric compounds [1].

Traditional synthetic routes typically began with readily available substituted benzene derivatives, employing sequential functional group transformations to install the required chlorine, methyl, and amino substituents. The early methods often utilized harsh reaction conditions, including concentrated mineral acids for nitration and metal-acid combinations for reduction processes [2] [4]. These classical approaches, while effective, were characterized by relatively long reaction times, typically ranging from 15 to 20 hours, and often required elevated temperatures and aggressive reagents [7].

The evolution of synthetic methodology was significantly influenced by the development of more sophisticated catalytic systems and the introduction of phase-transfer catalysis concepts. These advances allowed for milder reaction conditions and improved selectivity in the formation of the desired substitution patterns [7]. The historical progression also saw the introduction of alternative reducing agents, moving from traditional metal-acid systems to more selective and environmentally friendly alternatives [8].

Contemporary Synthesis Routes

Modern synthetic approaches to 4-Chloro-3-methylbenzene-1,2-diamine have been developed to address the limitations of historical methods, focusing on improved efficiency, selectivity, and environmental compatibility. Contemporary methodologies encompass diverse strategic approaches that leverage advances in catalysis, green chemistry principles, and process optimization [9] .

Nitration-Reduction Pathways

The nitration-reduction pathway remains one of the most widely employed methods for synthesizing 4-Chloro-3-methylbenzene-1,2-diamine, utilizing advanced variations of the classical approach. This methodology involves the initial preparation of nitro precursors followed by their selective reduction to produce the target diamine [9] [8].

The process typically begins with 4-Chloro-3-methylphthalonitrile as the starting material, which undergoes reduction using iron and hydrochloric acid or catalytic hydrogenation with palladium on carbon to yield the desired diamine with yields ranging from 85-92% [9]. An alternative approach utilizes 4-Chloro-3-methyl-1,2-dinitrobenzene as the precursor, which is reduced under catalytic hydrogenation conditions to achieve yields of 85-95% [9].

A third variant of this approach starts from 4-Chloro-3-methyl o-nitrotoluene, which first undergoes nitration using mixed acid (concentrated nitric acid and sulfuric acid) to introduce the second nitro group, followed by reduction to produce the diamine with yields of 80-90% [9]. This sequential nitration-reduction process requires careful control of reaction conditions to ensure proper regioselectivity and minimize side reactions .

The reduction step can be accomplished using various methodologies, including iron-hydrochloric acid systems, catalytic hydrogenation with palladium on carbon, or advanced heterogeneous catalysts. Modern implementations often employ supported metal catalysts that provide improved selectivity and reduced environmental impact compared to traditional metal-acid systems [12] [8].

Halogenation Strategies

Halogenation strategies represent an important class of synthetic approaches that involve the selective introduction of chlorine substituents into appropriately substituted benzene-1,2-diamine precursors. These methodologies typically begin with 3-methylaniline derivatives and employ electrophilic aromatic substitution to install the chlorine atom at the desired position [2].

The halogenation process requires careful consideration of regioselectivity to ensure that the chlorine atom is introduced at the correct position relative to the existing substituents. The electronic effects of the methyl group and amino functionalities influence the reactivity and selectivity of the halogenation reaction [2]. Chlorinating agents commonly employed include chlorine gas, sulfuryl chloride, and N-chlorosuccinimide under controlled conditions .

These approaches typically achieve yields in the range of 75-85% and require precise control of reaction parameters including temperature, solvent selection, and reaction time to optimize both yield and selectivity . The choice of halogenating agent and reaction conditions significantly influences the outcome, with some methods requiring Lewis acid catalysts to enhance reactivity and selectivity [2].

Direct Amination Approaches

Direct amination approaches involve the introduction of amino groups directly onto appropriately substituted benzene derivatives containing the required chlorine and methyl substituents. These methodologies typically utilize nucleophilic aromatic substitution reactions or metal-catalyzed amination processes [13] [14].

The direct amination strategy often begins with 4-Chloro-3-methylbenzene derivatives and employs ammonia or primary amine sources under elevated temperature and pressure conditions to introduce the amino functionalities. This approach can achieve yields of 70-80% but requires careful optimization of reaction parameters to prevent over-amination or side reactions [13].

Advanced variations of direct amination employ transition metal catalysts, particularly palladium and copper-based systems, to facilitate the formation of carbon-nitrogen bonds under milder conditions. These catalytic approaches offer improved selectivity and often allow for the use of less reactive amine sources [14] [15].

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions have emerged as powerful tools for the synthesis of 4-Chloro-3-methylbenzene-1,2-diamine, offering advantages in terms of selectivity, functional group tolerance, and reaction efficiency. These methodologies typically employ transition metal catalysts to facilitate the formation of carbon-nitrogen bonds under controlled conditions [16] [17].

The Chan-Lam coupling reaction represents a particularly important metal-catalyzed approach, utilizing copper catalysts to couple 4-chlorobenzene-1,2-diamine with boronic acid derivatives. This methodology employs copper iodide as the catalyst in combination with triethylamine as the base, typically conducted in dioxane at temperatures of 60-80°C [16]. The reaction proceeds through a well-defined mechanism involving transmetalation and reductive elimination steps, achieving yields in the range of 60-80% .

Palladium-catalyzed coupling reactions also offer viable synthetic routes, particularly for the preparation of substituted benzene-1,2-diamine derivatives. These approaches typically involve the coupling of aryl halides with amine nucleophiles using palladium complexes as catalysts [15] [16]. The reaction conditions can be optimized to achieve high selectivity for the desired substitution pattern while minimizing side reactions [15].

The development of more efficient catalytic systems has led to improved reaction conditions, including lower catalyst loadings, milder temperatures, and reduced reaction times. These advances have made metal-catalyzed coupling reactions increasingly attractive for both research and industrial applications [16] [17].

Green Chemistry Synthetic Alternatives

The development of green chemistry synthetic alternatives for 4-Chloro-3-methylbenzene-1,2-diamine has focused on reducing environmental impact, improving atom economy, and minimizing the use of hazardous reagents and solvents. These methodologies align with the principles of sustainable chemistry and offer significant advantages over traditional synthetic approaches [19] [20].

Mechanochemical synthesis represents a particularly promising green chemistry approach, utilizing grinding techniques to achieve chemical transformations under solvent-free conditions. This methodology can achieve yields of 85-95% while eliminating the need for organic solvents and reducing reaction times [19] [20]. The mechanochemical approach involves the physical grinding of reactants in the presence of minimal catalysts, often at room temperature, which significantly reduces energy requirements [20].

Solvent-free synthesis methodologies have been developed that eliminate the need for organic solvents entirely, relying instead on neat reactions or the use of environmentally benign media such as water. These approaches often employ phase-transfer catalysts to facilitate reactions between reactants with different solubility properties [20] [7].

The implementation of microwave-assisted synthesis has also contributed to green chemistry objectives by reducing reaction times and energy consumption. Microwave heating can accelerate reactions significantly while maintaining high selectivity and yield [20]. These methodologies often allow for the use of lower temperatures and shorter reaction times compared to conventional heating methods [20].

Industrial Scale Production Considerations

Industrial scale production of 4-Chloro-3-methylbenzene-1,2-diamine requires careful consideration of factors including economic viability, safety, environmental impact, and scalability. Modern industrial processes typically achieve yields of 90-95% through optimized reaction conditions and advanced process control [7] [21].

The selection of synthetic methodology for industrial production depends on multiple factors including raw material availability, cost considerations, environmental regulations, and safety requirements. Industrial processes often employ continuous flow reactors to improve efficiency and safety while reducing waste generation [7] [21].

Process optimization for industrial production involves the development of robust catalytic systems that can operate reliably under industrial conditions. This includes considerations of catalyst stability, regeneration capabilities, and resistance to poisoning by impurities [7] [21]. The development of heterogeneous catalysts that can be easily separated and recycled is particularly important for industrial applications [21].

Safety considerations are paramount in industrial production, requiring careful assessment of reaction hazards, thermal stability, and potential for side reactions. Industrial processes often incorporate advanced process control systems to monitor and control critical parameters such as temperature, pressure, and reactant concentrations [7] [21].

Purification and Characterization Protocols

The purification and characterization of 4-Chloro-3-methylbenzene-1,2-diamine requires specialized protocols to ensure product quality and purity suitable for intended applications. Modern purification methodologies have been developed to achieve high purity levels while maintaining acceptable recovery rates [22] [23].

Crystallization Techniques

Crystallization techniques represent the most commonly employed purification method for 4-Chloro-3-methylbenzene-1,2-diamine, offering advantages in terms of cost-effectiveness and scalability. Recrystallization from ethanol-water mixtures or dichloromethane typically achieves purities of 95-98% with recovery rates of 85-90% [22] [23].

The crystallization process involves the dissolution of the crude product in hot solvent followed by controlled cooling to promote crystal formation. The choice of solvent system is critical for achieving optimal purification, with mixed solvent systems often providing superior results compared to single solvents [23]. The cooling rate must be carefully controlled to promote the formation of well-formed crystals while minimizing the co-precipitation of impurities [23].

Crystallization from mixed solvents such as ether-ethanol or methanol-ethyl acetate systems can achieve purities of 95-97% with recovery rates of 80-90% [22] [23]. These systems offer the advantage of tunable solubility characteristics that can be optimized for specific impurity profiles [23].

The hydrochloride salt form of the compound exhibits enhanced crystallization properties, with the salt typically appearing as white to light yellow crystalline powder with a melting point of 263°C (with decomposition) [22] [24]. The formation of the hydrochloride salt often improves both the stability and purification characteristics of the compound [22].

Chromatographic Purification Methods

Chromatographic purification methods offer high-resolution separation capabilities that are particularly valuable for research applications and the preparation of analytical standards. Column chromatography using hexane-ethyl acetate gradient systems can achieve purities of 98-99% with recovery rates of 70-85% [22] [23].

The selection of chromatographic conditions depends on the specific impurity profile and the required purity level. Silica gel serves as the most commonly employed stationary phase, with elution typically accomplished using hexane-ethyl acetate mixtures with gradually increasing polarity [23]. The optimization of mobile phase composition is critical for achieving effective separation while maintaining reasonable elution times [23].

Preparative High Performance Liquid Chromatography (HPLC) represents the most sophisticated chromatographic approach, capable of achieving purities exceeding 99.5% with recovery rates of 85-95% [22]. This methodology is particularly valuable for the preparation of analytical reference standards and for applications requiring the highest purity levels [22].

The development of efficient chromatographic methods requires consideration of factors including column selection, mobile phase optimization, flow rate, and detection systems. Method development often involves the systematic evaluation of different stationary phases and mobile phase compositions to achieve optimal separation performance [23].

Analytical Purity Assessment

Analytical purity assessment of 4-Chloro-3-methylbenzene-1,2-diamine requires the application of multiple complementary analytical techniques to ensure comprehensive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural confirmation and purity assessment .

Proton NMR spectroscopy provides detailed information about the aromatic proton environment, with characteristic signals appearing in the 6.5-7.5 ppm region. The amino group protons typically appear as broad signals due to rapid exchange with solvent or intramolecular hydrogen bonding . Carbon-13 NMR spectroscopy provides complementary information about the aromatic carbon framework and substitution patterns .

Mass spectrometry serves as a critical analytical tool for molecular weight confirmation and impurity identification. The molecular ion peak at 156.61 m/z for the free base form and 193.07 m/z for the hydrochloride salt provides definitive molecular weight confirmation [25] [26] . High-resolution mass spectrometry can provide additional structural information through fragmentation patterns .

High Performance Liquid Chromatography (HPLC) represents the standard method for quantitative purity assessment, providing accurate determination of the compound concentration and identification of impurities. The development of validated HPLC methods requires careful optimization of separation conditions to achieve adequate resolution of the target compound from potential impurities [27] [28].

Melting point determination serves as a simple and effective method for purity assessment, with pure samples of the hydrochloride salt exhibiting melting points of 263°C with decomposition. Significant deviations from the expected melting point range typically indicate the presence of impurities [22] [24].